molecular formula C19H23NO6 B11150144 methyl N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-leucinate

methyl N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-leucinate

Cat. No.: B11150144
M. Wt: 361.4 g/mol
InChI Key: QVMDAAMLBMFLLB-HNNXBMFYSA-N
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Description

METHYL 4-METHYL-2-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PENTANOATE is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. They are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include dry solvents, anhydrous conditions, and specific catalysts to enhance reaction efficiency. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of METHYL 4-METHYL-2-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PENTANOATE involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of bacterial DNA gyrase, which is crucial for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth, making it an effective antimicrobial agent.

Comparison with Similar Compounds

METHYL 4-METHYL-2-{2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}PENTANOATE can be compared with other coumarin derivatives such as:

This compound is unique due to its specific structural features and the presence of the 4-methyl-2-oxo-2H-chromen-7-yl moiety, which imparts distinct biological and chemical properties.

Properties

Molecular Formula

C19H23NO6

Molecular Weight

361.4 g/mol

IUPAC Name

methyl (2S)-4-methyl-2-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]pentanoate

InChI

InChI=1S/C19H23NO6/c1-11(2)7-15(19(23)24-4)20-17(21)10-25-13-5-6-14-12(3)8-18(22)26-16(14)9-13/h5-6,8-9,11,15H,7,10H2,1-4H3,(H,20,21)/t15-/m0/s1

InChI Key

QVMDAAMLBMFLLB-HNNXBMFYSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N[C@@H](CC(C)C)C(=O)OC

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(CC(C)C)C(=O)OC

Origin of Product

United States

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